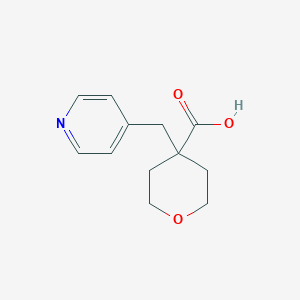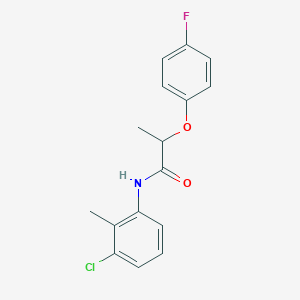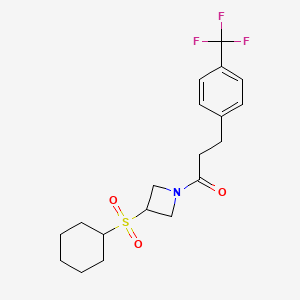![molecular formula C7H6BNO2S B2950147 Thieno[2,3-b]pyridin-2-ylboronic acid CAS No. 953411-01-3](/img/structure/B2950147.png)
Thieno[2,3-b]pyridin-2-ylboronic acid
Overview
Description
Thieno[2,3-b]pyridin-2-ylboronic acid is a heterocyclic compound that contains both a thiophene ring and a pyridine ring fused together. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridin-2-ylboronic acid is a heterocyclic compound that has been reported to have significant pharmacological and biological utility . It has been identified as a potential inhibitor of Pim-1 kinase , a type of enzyme that plays a crucial role in cell cycle progression, apoptosis, and transcription.
Mode of Action
It is believed to interact with its target, pim-1 kinase, leading to inhibition of the enzyme’s activity . This interaction could result in changes to cell cycle progression, apoptosis, and transcription.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of Pim-1 kinase. Pim-1 kinase is involved in several pathways, including those related to cell cycle progression, apoptosis, and transcription . The inhibition of Pim-1 kinase could therefore affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of Pim-1 kinase. This could result in changes to cell cycle progression, apoptosis, and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridin-2-ylboronic acid can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method includes the iridium or rhodium-catalyzed C-H or C-F borylation of pyridine derivatives . These methods typically require specific reaction conditions, such as the presence of a base and a suitable solvent, to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridin-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Thieno[2,3-b]pyridin-2-ylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thieno[2,3-b]pyridin-2-ylboronic acid can be compared with other similar compounds, such as:
Thieno[3,2-b]pyridin-2-ylboronic acid: This compound has a similar structure but differs in the position of the thiophene ring fusion.
Pyridine-2-boronic acid: This compound lacks the thiophene ring and has different chemical properties and applications.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
thieno[2,3-b]pyridin-2-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBNNDPFRPIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)N=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2950064.png)



![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2950071.png)
![3-(3,4-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2950072.png)
![2-(4-fluorophenoxy)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2950073.png)



![3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B2950082.png)
![6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2950083.png)
methanone](/img/structure/B2950085.png)
![Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2950086.png)
